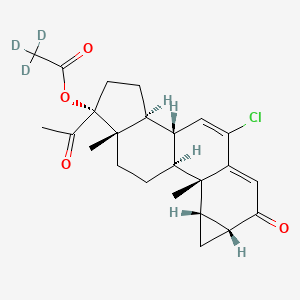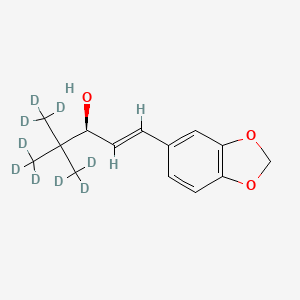
(S)-Stiripentol-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Stiripentol-d9 is a deuterated analog of (S)-Stiripentol, a compound known for its anticonvulsant properties. The deuterium atoms in this compound replace the hydrogen atoms, which can lead to differences in metabolic stability and pharmacokinetics. This compound is of interest in pharmaceutical research due to its potential therapeutic applications and improved metabolic profile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Stiripentol-d9 involves several steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms and the formation of the chiral center. The reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Stiripentol-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
(S)-Stiripentol-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuterium substitution on chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its metabolic stability and interaction with enzymes.
Medicine: Explored for its anticonvulsant properties and potential use in the treatment of epilepsy and other neurological disorders.
Industry: Used in the development of new pharmaceuticals and as a tool in drug metabolism studies.
Mecanismo De Acción
The mechanism of action of (S)-Stiripentol-d9 involves its interaction with specific molecular targets and pathways. It is believed to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain. This leads to a reduction in neuronal excitability and seizure activity. The deuterium atoms may also contribute to its improved metabolic stability by reducing the rate of oxidative metabolism.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Stiripentol: The non-deuterated analog with similar anticonvulsant properties.
Clobazam: Another anticonvulsant that enhances GABA activity.
Valproic Acid: A widely used anticonvulsant with a different mechanism of action.
Uniqueness
(S)-Stiripentol-d9 is unique due to the presence of deuterium atoms, which can lead to differences in metabolic stability and pharmacokinetics compared to its non-deuterated analog. This makes it a valuable tool in pharmaceutical research for studying the effects of deuterium substitution on drug metabolism and efficacy.
Propiedades
Fórmula molecular |
C14H18O3 |
|---|---|
Peso molecular |
243.35 g/mol |
Nombre IUPAC |
(E,3S)-1-(1,3-benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-ol |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+/t13-/m0/s1/i1D3,2D3,3D3 |
Clave InChI |
IBLNKMRFIPWSOY-BYVHFHJDSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([C@H](/C=C/C1=CC2=C(C=C1)OCO2)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canónico |
CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


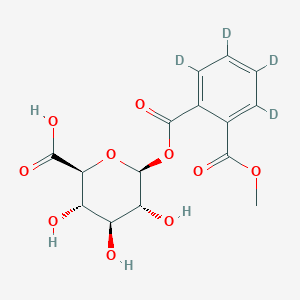
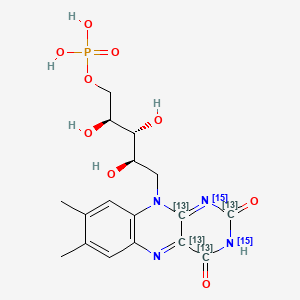
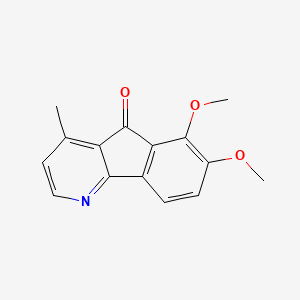
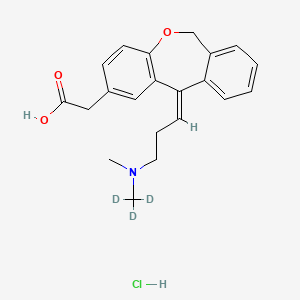
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)
![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)
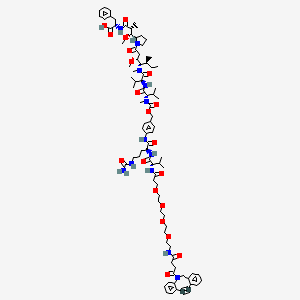
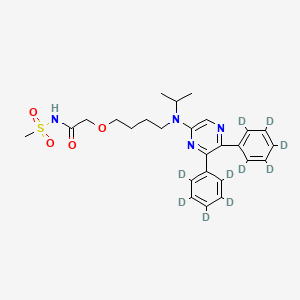
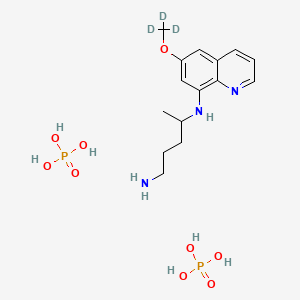
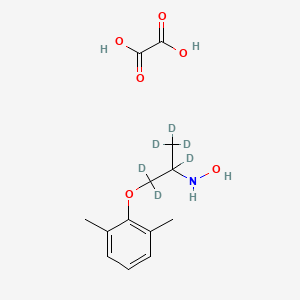

![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)
